![molecular formula C7H4N4 B1526233 7H-吡咯并[2,3-d]嘧啶-4-腈 CAS No. 1005206-16-5](/img/structure/B1526233.png)

7H-吡咯并[2,3-d]嘧啶-4-腈

描述

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a synthetic organic compound . It belongs to the class of pyrrolopyrimidines and is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Synthesis Analysis

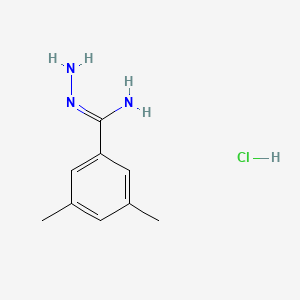

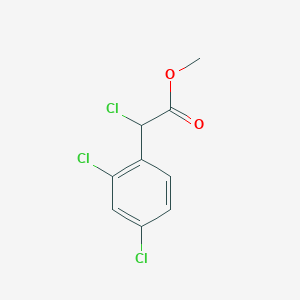

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

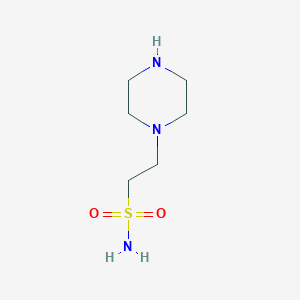

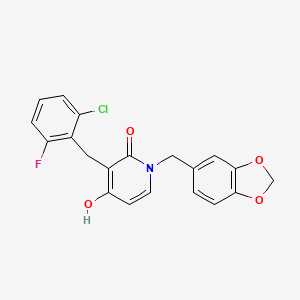

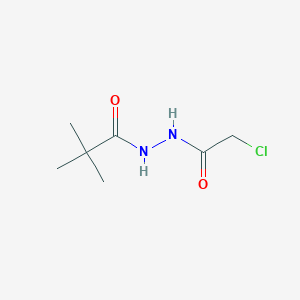

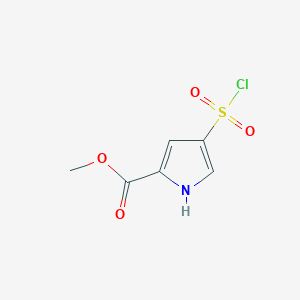

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is guided by key X-ray crystal structure analysis . The 2D structures of four pyrrolo[2,3-d]pyrimidine inhibitors have also been reported .Chemical Reactions Analysis

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine ring with various amines has been reported .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .科学研究应用

Cancer Research: P21-Activated Kinase 4 (PAK4) Inhibition

7H-Pyrrolo[2,3-d]pyrimidine: derivatives have been studied for their role as competitive inhibitors of PAK4, a kinase associated with various cancers. Molecular dynamics simulations and binding free energy calculations have shown that these compounds can strongly interact with the hinge region, β-sheets, and charged side chain residues around the 4-substituent . This interaction is crucial for the development of targeted cancer therapies, particularly in cases where PAK4 is overexpressed.

Development of Targeted Kinase Inhibitors (TKIs)

The compound has been used to synthesize new derivatives that act as multi-targeted kinase inhibitors and apoptosis inducers . These derivatives have shown promising cytotoxic effects against different cancer cell lines and significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2. Such inhibitors can lead to cell cycle arrest and apoptosis, making them potential candidates for cancer therapy.

Enzyme Inhibition

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile: has potential applications as an enzyme inhibitor. Its ability to interact with other molecules and inhibit enzymatic activity is valuable in the study of biochemical pathways and the development of therapeutic agents.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metals that could be used in catalysis or material science. The study of such complexes can lead to the discovery of new materials with unique properties.

Medicinal Chemistry: Kinase Inhibitor Scaffold

In medicinal chemistry, 7H-Pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These scaffolds are essential for creating innovative treatments for diseases like cancer and inflammatory skin disorders, such as atopic dermatitis.

Halogenated TKIs Development

The structure of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile allows for the incorporation of halogen atoms, enhancing the potency, selectivity, and pharmacological properties of the resulting TKIs . This modification is significant in the pursuit of more effective anticancer therapeutics.

作用机制

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .

Action Environment

The action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

未来方向

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

属性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVJGNPIKVWRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717529 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

CAS RN |

1005206-16-5 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

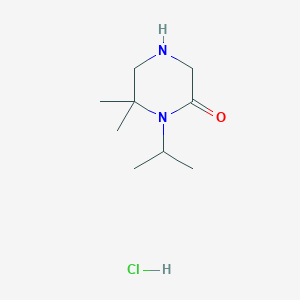

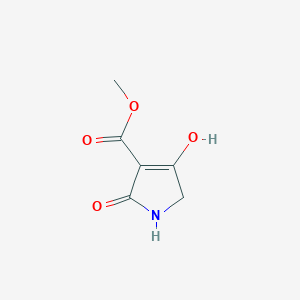

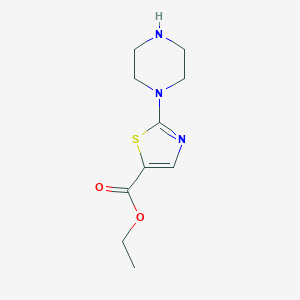

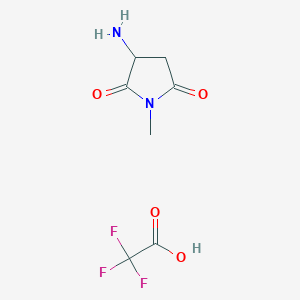

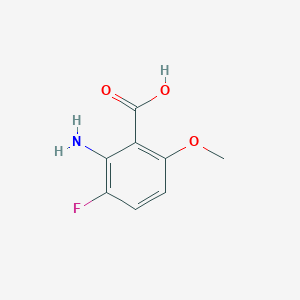

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)